molecular formula C23H24FN3O2 B2752983 (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone CAS No. 1358266-79-1

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone

Cat. No. B2752983
CAS RN: 1358266-79-1
M. Wt: 393.462
InChI Key: JUPDXEIYXPGUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as FIIN-3, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This molecule has been studied for its potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone is its specificity for FGFRs, which reduces the potential for off-target effects. However, like many small molecule inhibitors, (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone has limitations in terms of bioavailability, toxicity, and pharmacokinetics. These limitations must be taken into consideration when designing experiments using (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone.

Future Directions

There are several future directions for research on (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to FGFR inhibitors, which could help to personalize cancer treatment. Additionally, combination therapies involving (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone and other cancer drugs are being explored as a potential strategy to improve treatment outcomes.

Synthesis Methods

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone can be synthesized through a multi-step process involving coupling, cyclization, and morpholine addition reactions. The synthesis method has been described in detail in scientific literature.

Scientific Research Applications

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone has been studied for its potential use in cancer therapy. FGFRs play a critical role in cell growth and differentiation, and their dysregulation has been implicated in various types of cancer. Inhibition of FGFRs using small molecule inhibitors like (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone has shown promise in preclinical studies for the treatment of cancer.

properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15(2)16-3-6-18(7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPDXEIYXPGUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(morpholino)methanone

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